

J-104129 degradation and handling precautions

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Compound of Interest

Compound Name: J-104129

Cat. No.: B1242836

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J-104129 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **J-104129**, a potent and selective M3 muscarinic receptor antagonist. Here you will find troubleshooting guidance for common experimental challenges, answers to frequently asked questions, detailed experimental protocols, and visualizations of key biological pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is **J-104129** and what is its primary mechanism of action?

J-104129 is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.^{[1][2]} It exhibits approximately 120-fold selectivity for the M3 receptor over the M2 receptor.^[2] Its mechanism of action involves blocking the binding of the endogenous ligand, acetylcholine (ACh), to the M3 receptor, thereby inhibiting downstream signaling pathways.

Q2: What are the recommended storage and handling precautions for **J-104129**?

Proper storage and handling are crucial to maintain the integrity of **J-104129**.

- **Storage:** The solid form of **J-104129** should be stored at -20°C.^{[3][4]} Once dissolved in a solvent, it should be stored at -80°C. It is recommended to use solutions soon after preparation and avoid long-term storage.

- **Handling:** Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area. Personal protective equipment, such as gloves and safety goggles, should be worn. In case of contact, flush the affected area with copious amounts of water.

Q3: What are the potential degradation pathways for **J-104129**?

While specific degradation pathway studies for **J-104129** are not readily available in the provided search results, based on its chemical structure and general chemical principles, potential degradation pathways may include:

- **Hydrolysis:** The ester and amide functional groups in the **J-104129** molecule could be susceptible to hydrolysis, especially under strong acidic or basic conditions.
- **Oxidation:** The molecule may be sensitive to strong oxidizing agents.
- **Photodegradation:** Prolonged exposure to light may lead to degradation. It is advisable to store solutions in light-protected containers.

It is important to note that **J-104129** is reported to be stable under recommended storage conditions.

Q4: In which solvents is **J-104129** soluble?

The solubility of **J-104129** fumarate has been reported in the following solvents:

Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)
DMSO	50.06	100
Ethanol	25.03	50

Data is based on a molecular weight of 500.63. Batch-specific variations may occur.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Inconsistent or no antagonist activity in cell-based assays	Compound Degradation: Improper storage or handling of J-104129 stock solutions.	Prepare fresh stock solutions of J-104129 in a suitable solvent like DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Low Receptor Expression: The cell line used may have low or variable expression of the M3 receptor.	Verify M3 receptor expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line known to endogenously express high levels of the M3 receptor or a recombinant cell line.	
Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the M3 receptor may be too high, making it difficult to observe competitive antagonism.	Perform a dose-response curve for your agonist (e.g., acetylcholine or carbachol) to determine the EC80 concentration. Use this concentration for your antagonist experiments to ensure a sufficient window for inhibition.	
Cell Health and Viability: Poor cell health can lead to inconsistent responses.	Ensure cells are healthy and in the logarithmic growth phase before seeding for experiments. Maintain consistent cell seeding densities.	
High background signal in fluorescence-based assays (e.g., calcium flux)	Autofluorescence: The compound itself or impurities may be autofluorescent at the excitation/emission wavelengths used.	Run a control plate with J-104129 alone (without cells or agonist) to check for autofluorescence. If significant, consider using a different

detection method or
wavelengths.

Assay Buffer Components: Components in the assay buffer may interfere with the fluorescent dye.	Use a validated and recommended assay buffer for your specific calcium indicator dye.
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Precipitation of J-104129 in aqueous assay buffer	Low Aqueous Solubility: While soluble in organic solvents, J- 104129 may have limited solubility in aqueous buffers, especially at higher concentrations.	Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay buffer is kept low (typically $\leq 0.1\%$) and consistent across all wells. Prepare intermediate dilutions of J-104129 in assay buffer just before use.
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Experimental Protocols

Key Experiment: In Vitro Cell-Based Calcium Flux Assay for M3 Receptor Antagonism

This protocol describes a common method to evaluate the antagonist activity of **J-104129** by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing the M3 muscarinic receptor.

Materials:

- HEK293 cells stably expressing the human M3 muscarinic receptor (or another suitable cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- **J-104129**
- M3 receptor agonist (e.g., Acetylcholine or Carbachol)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- 96-well black-walled, clear-bottom cell culture plates
- Fluorescence plate reader with kinetic reading capabilities

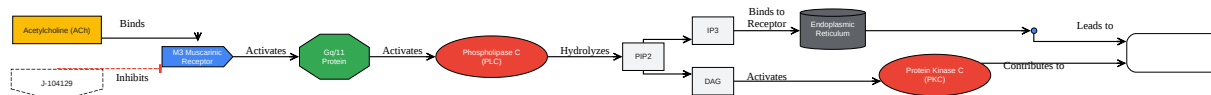
Methodology:

- Cell Seeding:
 - Seed the M3 receptor-expressing cells into 96-well black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
 - Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.
- Dye Loading:
 - Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.
 - Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Incubation:
 - During the dye incubation, prepare serial dilutions of **J-104129** in HBSS.
 - After dye incubation, wash the cells twice with 100 µL of HBSS.
 - Add 50 µL of the **J-104129** dilutions to the respective wells and incubate at 37°C for 15-30 minutes.
- Agonist Stimulation and Signal Detection:

- Prepare the M3 agonist solution in HBSS at a concentration that elicits a submaximal response (e.g., EC80).
- Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
- Initiate kinetic reading and, after establishing a stable baseline, add 50 μ L of the agonist solution to all wells simultaneously using an automated injector.
- Continue recording the fluorescence signal for at least 60 seconds to capture the peak calcium response.
- Data Analysis:
 - Determine the peak fluorescence intensity for each well.
 - Normalize the data to the response of the agonist alone (positive control) and buffer alone (negative control).
 - Plot the normalized response against the concentration of **J-104129** and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

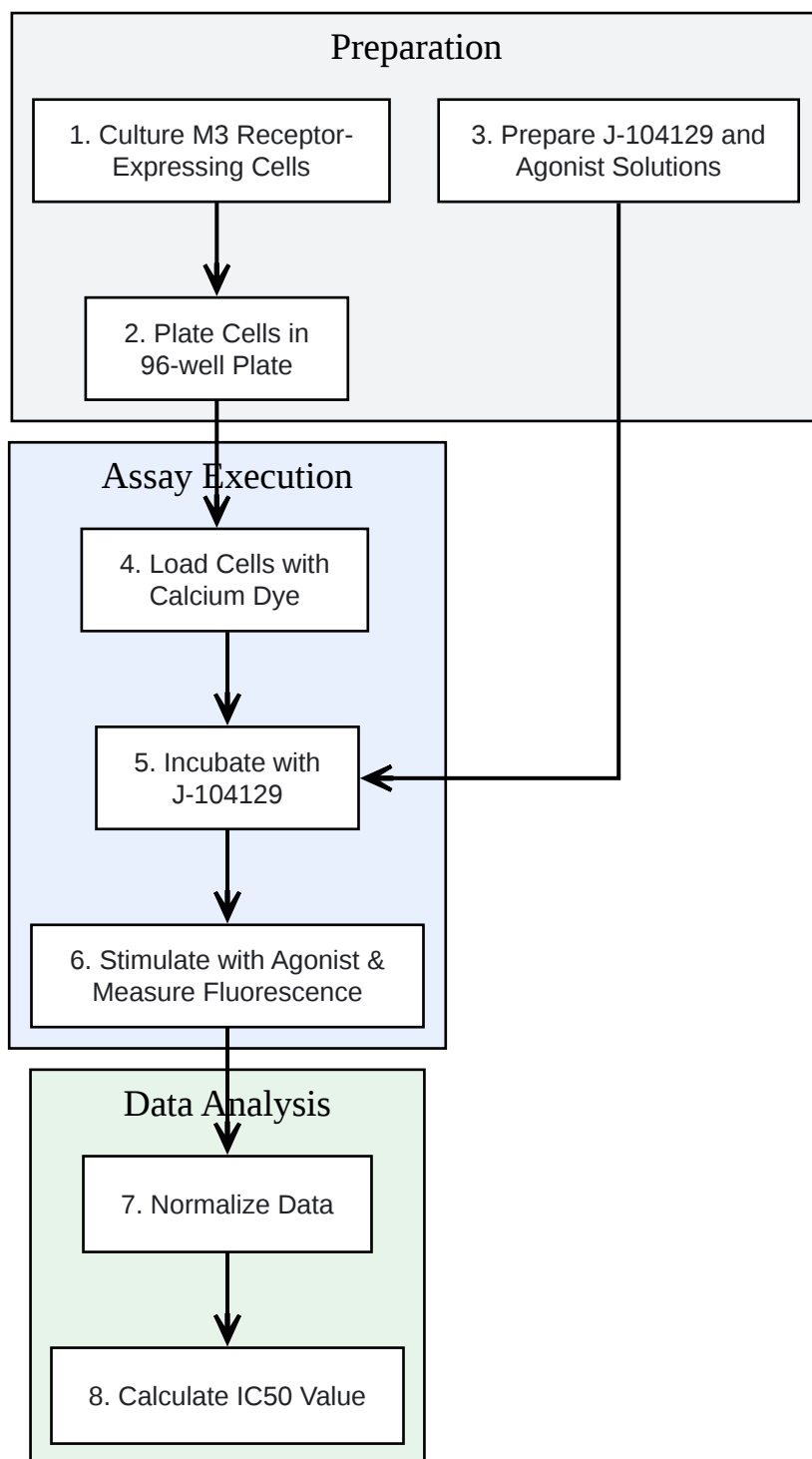
M3 Muscarinic Receptor Signaling Pathway



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Caption: Canonical signaling pathway of the M3 muscarinic receptor.

Experimental Workflow for J-104129 Antagonist Assay



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Caption: A typical experimental workflow for an M3 receptor antagonist assay.

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